

ST-193 induced cell cycle arrest and DNA damage

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Compound of Interest

Compound Name: ST-193

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An In-depth Technical Guide on Cell Cycle Arrest and DNA Damage Induced by ICRF-193 and AMG 193

A Note on Nomenclature: The query for "**ST-193**" in the context of cell cycle arrest and DNA damage likely refers to one of two compounds with similar designations: ICRF-193, a catalytic inhibitor of topoisomerase II, or AMG 193, a clinical-stage PRMT5 inhibitor. This guide provides a comprehensive overview of the mechanisms of action for both of these molecules, focusing on their roles in inducing cell cycle arrest and DNA damage.

Part 1: ICRF-193

Core Mechanism of Action

ICRF-193 is a bis(dioxopiperazine) compound that functions as a catalytic inhibitor of DNA topoisomerase II (topo II).^{[1][2]} Unlike topo II poisons (e.g., etoposide) that stabilize the enzyme-DNA cleavage complex, ICRF-193 traps topo II in a "closed-clamp" conformation on the DNA after religation but before ATP hydrolysis.^{[1][3]} This non-covalent intermediate prevents the enzyme from completing its catalytic cycle, leading to topological problems on the DNA, particularly during replication and mitosis.^{[1][4]} The resulting unresolved DNA catenanes and supercoils trigger a DNA damage response (DDR) and subsequent cell cycle arrest, primarily in the G2/M phase.^{[2][3]}

ICRF-193 Induced Cell Cycle Arrest

Treatment of cells with ICRF-193 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3][5] This arrest is a consequence of the activation of the G2 checkpoint in response to DNA damage and unresolved DNA structures.

Quantitative Data: Cell Cycle Distribution in HT1080 Cells

Treatment	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (DMSO)	55.3 ± 2.1	20.1 ± 1.5	24.6 ± 1.8
ICRF-193 (3 µM, 24h)	15.2 ± 1.2	18.5 ± 1.6	66.3 ± 2.5
Bleomycin (1 µM, 24h)	10.1 ± 0.9	15.8 ± 1.3	74.1 ± 2.9

(Data adapted from studies on HT1080 fibrosarcoma cells.[3])

ICRF-193 Induced DNA Damage

While not a direct DNA-damaging agent in the classical sense, the trapping of topo II by ICRF-193 leads to the formation of DNA lesions that are recognized by the cell's DNA damage machinery.[2][5] This damage is particularly evident at specific genomic locations, such as heterochromatin and telomeres.[3][5] The DNA damage signaling induced by ICRF-193 is mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases and their downstream effectors, Chk1 and Chk2.[2][6]

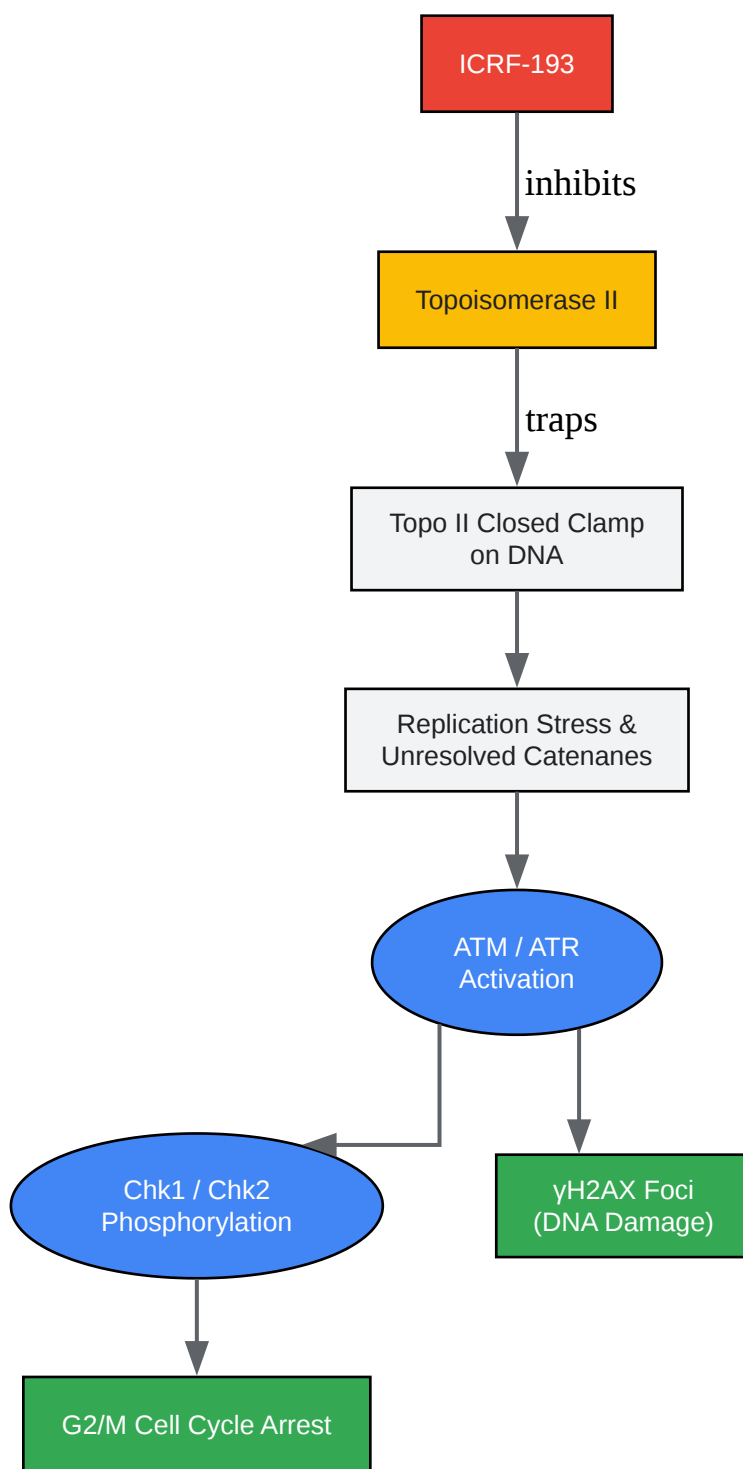
Quantitative Data: DNA Damage Foci in NIH3T3 Cells

Treatment	Cells with γ H2AX at Heterochromatin (%)	Cells with Global γ H2AX (%)
Control (DMSO)	~5	~2
ICRF-193 (5 μ M, 4h)	52	~10
Etoposide (5 μ M, 4h)	11.3	62.1

(Data represents the percentage of cells showing a specific pattern of γ H2AX staining, a marker for DNA double-strand breaks.[\[5\]](#)[\[7\]](#))

Signaling Pathways

ICRF-193 Signaling Pathway



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Caption: ICRF-193 inhibits Topoisomerase II, leading to DNA damage signaling and G2/M arrest.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure:

- Culture cells to the desired confluency and treat with ICRF-193 or vehicle control for the specified time.
- Harvest approximately 1×10^6 cells per sample. For adherent cells, use trypsinization.
- Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
- Incubate the cells on ice or at 4°C for at least 30 minutes. (Cells can be stored at 4°C for extended periods).
- Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

- Wash the cells twice with PBS to remove the ethanol.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate at room temperature for 15-30 minutes in the dark.
- Analyze the samples on a flow cytometer, collecting fluorescence data in the appropriate channel for PI (e.g., FL-2 or FL-3). Use a linear scale for DNA content analysis.
- Gate out doublets and debris, and analyze the histogram of DNA content to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot for DNA Damage Markers (γH2AX, p-Chk2)

This protocol is used to detect the levels of specific proteins involved in the DNA damage response.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-phospho-Chk2 (Thr68))
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cells with ICRF-193 and lyse them in RIPA buffer.
- Quantify protein concentration using a BCA assay.
- Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Part 2: AMG 193

Core Mechanism of Action

AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).^{[14][15]} It exhibits synthetic lethality in cancer cells with homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which occurs in approximately 10-15% of all cancers.^{[15][16]} Loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA).^[16] AMG 193 preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity.^[14] This inhibition disrupts essential cellular processes, including RNA splicing and gene expression, which in

turn induces DNA damage and cell cycle arrest, ultimately leading to apoptosis in MTAP-deleted cancer cells while sparing normal tissues.[\[14\]](#)[\[15\]](#)[\[17\]](#)

AMG 193 Induced Cell Cycle Arrest

In MTAP-deleted cancer cells, inhibition of PRMT5 by AMG 193 leads to a robust cell cycle arrest in the G2/M phase.[\[14\]](#)[\[16\]](#) This is a key mechanism contributing to its anti-tumor activity.

Quantitative Data: Cell Viability IC50 in HCT116 Cells

Cell Line	Viability IC50 (µM)
HCT116 MTAP-deleted	0.008
HCT116 MTAP WT	>10
(Data adapted from in vitro studies on isogenic HCT116 cell lines. [14])	

AMG 193 Induced DNA Damage

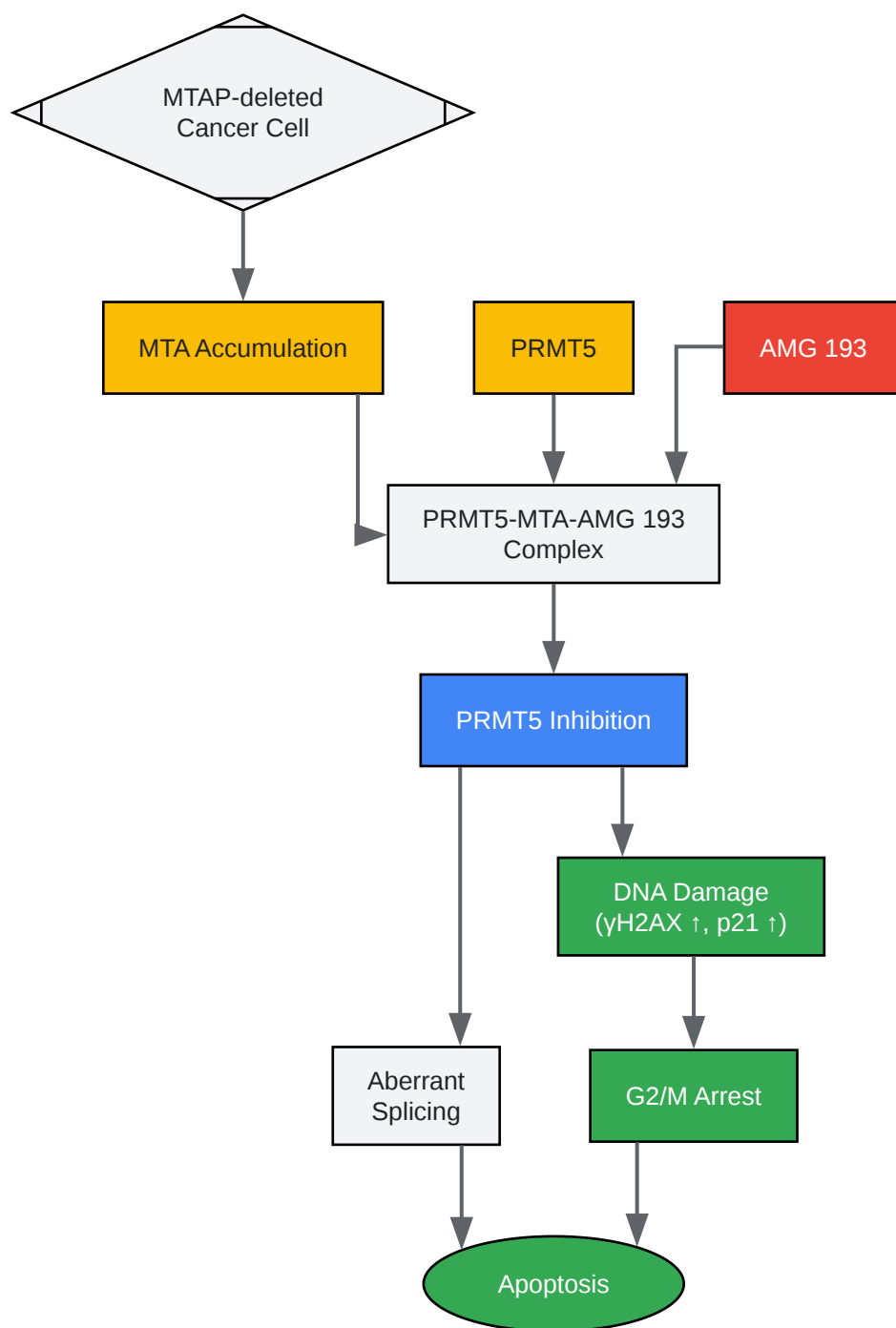
Treatment with AMG 193 in MTAP-null cells leads to an increase in DNA damage response markers, including phosphorylated histone H2A.X (γH2AX) and the cell cycle inhibitor p21.[\[14\]](#)[\[18\]](#) This indicates that the disruption of PRMT5 function compromises genomic integrity.

Quantitative Data: Clinical Response in MTAP-deleted Solid Tumors

Tumor Type	Objective Response Rate (ORR)
Various Solid Tumors (n=42)	21.4%
(Data from a phase I dose exploration study of AMG 193 in patients with MTAP-deleted solid tumors treated at active and tolerable doses. [19] [20])	

Signaling Pathways

AMG 193 Experimental Workflow



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Caption: AMG 193 selectively inhibits PRMT5 in MTAP-deleted cells, causing DNA damage and G2/M arrest.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

- 96-well opaque-walled plates
- Cell culture medium
- AMG 193 compound
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells (e.g., HCT116 MTAP-deleted and WT) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
- Treat cells with a serial dilution of AMG 193 for 72-96 hours. Include a vehicle-only control.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

Immunofluorescence for DNA Damage Foci (γH2AX)

This method is used to visualize and quantify DNA double-strand breaks within individual cells.

Materials:

- Cells cultured on coverslips or in imaging-compatible plates
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody (anti-phospho-Histone H2A.X (Ser139))
- Fluorescently-labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Seed and treat cells as required.
- Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize cells with permeabilization buffer for 10 minutes.
- Wash twice with PBS.
- Block with blocking solution for 1 hour at room temperature.
- Incubate with the primary anti- γ H2AX antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

- Wash three times with PBS.
- Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain nuclei with DAPI for 5 minutes.
- Mount the coverslips onto microscope slides using mounting medium.
- Acquire images using a fluorescence microscope and quantify the number of γ H2AX foci per nucleus using image analysis software.

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